[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone
Description
This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 1, and a morpholino methanone moiety at position 2. The morpholino group enhances solubility due to its polar nature, while the chlorophenyl and methylphenyl substituents contribute to lipophilicity and steric bulk. Its synthesis likely follows regioselective pyrazole formation via cyclocondensation, as seen in related compounds (e.g., ) .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-2-8-18(9-3-15)25-20(16-4-6-17(22)7-5-16)14-19(23-25)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSFTXQSIJEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the morpholino group via nucleophilic substitution, often using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone moiety to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine
In medicine, 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid ()
- Key Differences: Substituent at position 1: 4-methoxyphenyl (electron-donating) vs. 4-methylphenyl. Position 3: Propionic acid/ester vs. morpholino methanone.
- The carboxylic acid/ester enhances hydrophilicity compared to the morpholino group .
Morpholino(5-[3-(5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl)phenyl]thiophen-2-yl)-methanone (21i, )
- Key Differences :
- Thiophene ring vs. pyrazole in the target compound.
- Trifluoromethyl group (strong electron-withdrawing) vs. chlorophenyl.
- Implications :
SR-141716A (Rimonabant, )
- Key Differences: Position 3: Piperidinyl carboxamide vs. morpholino methanone. Additional dichlorophenyl substituent.
- Implications: The piperidinyl group in SR-141716A contributes to its cannabinoid receptor antagonism. Morpholino substitution may alter receptor binding kinetics .
Table 1: Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
Crystallographic and Stability Data
- Crystal Packing: Chlorophenyl-substituted pyrazoles (e.g., ) exhibit intermolecular C–H···O and π–π interactions, stabilizing the crystal lattice . The morpholino group’s conformational flexibility () may reduce crystallinity compared to rigid substituents like nitro-furan () .
Biological Activity
The compound 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone, also known by its CAS number 477712-29-1, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article aims to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C21H20ClN3O2
- Molecular Weight : 381.86 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a chlorophenyl and a methylphenyl group, linked to a morpholino group via a methanone moiety.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) of various pyrazole compounds, indicating that modifications on the pyrazole ring can enhance inhibitory effects against cancer cell lines, particularly those expressing BRAF(V600E) mutations . The compound may also inhibit other kinases involved in tumor progression.
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, a series of studies indicated that certain pyrazole compounds could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone may similarly modulate inflammatory responses.
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been explored extensively. Compounds within this class have shown effectiveness against various bacterial strains, including resistant strains. Research indicates that the presence of specific substituents on the pyrazole ring can enhance antibacterial efficacy . The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies and Research Findings
Mechanistic Insights
The biological activities of 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound's structural similarity to ATP may allow it to act as an inhibitor for various kinases involved in tumor growth and inflammation.
- Cytokine Modulation : By influencing signaling pathways related to inflammation, this compound could reduce the expression of inflammatory mediators.
- Membrane Disruption : Its hydrophobicity and structural characteristics may enable it to penetrate bacterial membranes, leading to cell lysis.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing pyrazole-morpholino hybrid compounds like 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with morpholine. Key steps include:
- Condensation reactions : Hydrazine derivatives react with β-keto esters or chalcones to form the pyrazole ring .
- Morpholine incorporation : The morpholino group is introduced via nucleophilic substitution or coupling reactions (e.g., using morpholine in the presence of coupling agents like DCC) .
- Optimization : Reaction conditions (e.g., reflux in ethanol for 12+ hours, controlled pH) are critical for high yields and purity. TLC and NMR are used to monitor intermediates .
Advanced: How can structural contradictions in spectroscopic data for pyrazole derivatives be resolved during characterization?
Answer:
Contradictions often arise from conformational flexibility or crystallographic packing effects. To resolve these:
- Multi-technique validation : Combine -NMR, -NMR, and 2D-COSY/HMQC to assign proton and carbon environments unambiguously .
- X-ray crystallography : Resolve ambiguous NOE effects or rotational isomers by determining the crystal structure (e.g., triclinic systems with symmetry, as seen in related compounds) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to validate assignments .
Basic: What analytical techniques are essential for confirming the purity and identity of this compound?
Answer:
Standard protocols include:
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity .
- Spectroscopy :
- NMR : - and -NMR in deuterated solvents (e.g., CDCl) to confirm substituent positions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass ± 2 ppm) .
Advanced: How do substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) influence the biological activity of pyrazole-morpholino hybrids?
Answer:
Substituents modulate lipophilicity, electronic effects, and target binding:
- Chlorophenyl groups : Enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition in anti-inflammatory assays) .
- Methylphenyl groups : Increase steric bulk, potentially reducing off-target interactions but may lower solubility.
- Methodological validation :
- SAR studies : Synthesize analogs with systematic substituent variations and test in enzyme inhibition assays (e.g., IC determination) .
- LogP measurements : Compare partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with activity .
Basic: What are the recommended storage conditions for pyrazole-morpholino derivatives to ensure stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the morpholino group .
- Solvent : Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers unless lyophilized) .
Advanced: How can conflicting bioactivity data (e.g., antitumor vs. cytotoxicity) be reconciled for structurally similar compounds?
Answer:
Discrepancies may stem from assay conditions or cell line variability. Strategies include:
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to distinguish selective vs. nonspecific effects .
- Mechanistic studies :
- Apoptosis assays : Use Annexin V/PI staining to confirm programmed cell death .
- Target engagement : Perform CETSA (Cellular Thermal Shift Assay) to validate direct target binding .
- Computational docking : Model interactions with targets (e.g., using AutoDock Vina) to identify key binding residues .
Basic: What are the common pitfalls in optimizing reaction yields for pyrazole-morpholino hybrids?
Answer:
- Side reactions : Competing cyclization or oxidation (e.g., morpholino group reacting with acidic protons). Mitigate by using inert atmospheres (N) .
- Purification challenges : Remove unreacted hydrazine derivatives via column chromatography (silica gel, gradient elution) .
- Scale-up issues : Maintain stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole precursor to morpholine) to avoid excess reagent accumulation .
Advanced: How can computational methods enhance the design of pyrazole-morpholino derivatives with improved pharmacokinetics?
Answer:
- ADMET prediction : Use tools like SwissADME to forecast bioavailability, BBB permeability, and CYP450 interactions .
- Molecular dynamics : Simulate binding stability (e.g., 100 ns simulations in GROMACS) to prioritize compounds with sustained target interactions .
- QSAR modeling : Develop regression models linking structural descriptors (e.g., topological polar surface area) to in vivo half-life .
Basic: What spectroscopic signatures distinguish the morpholino group in IR and NMR spectra?
Answer:
- IR : Strong C-O-C stretch at ~1100 cm and N-H stretch (if secondary amine) at ~3300 cm .
- NMR :
- : Morpholino protons resonate as a multiplet at δ 3.6–3.8 ppm (CH-O-CH) .
- : Carbonyl (C=O) adjacent to morpholine appears at δ 165–170 ppm .
Advanced: What strategies can resolve low solubility issues during in vitro testing of this compound?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) to enhance aqueous dispersion .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
